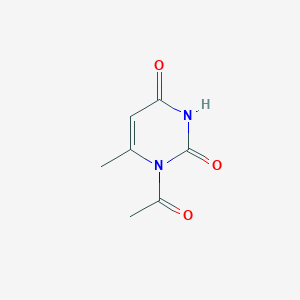

1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

Beschreibung

1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a 1-acetyl and 6-methyl substitution on its heterocyclic core. Pyrimidine-2,4-diones are structurally related to uracil and are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comparative analysis of this compound with structurally similar pyrimidine-2,4-diones, focusing on substituent effects, synthetic strategies, and functional properties.

Eigenschaften

Molekularformel |

C7H8N2O3 |

|---|---|

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

1-acetyl-6-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |

InChI-Schlüssel |

SPIIJNOPARQKRE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC(=O)N1C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- involves condensation reactions. One method includes the reaction of acetylacetone with urea under acidic conditions. Specific temperatures and catalysts may be used to optimize yield.

Industrial Production Methods

Industrially, this compound can be produced via continuous flow reactors, offering better control over reaction conditions, purity, and yield. The use of automated synthesisers can enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various chemical reactions:

Oxidation: Forms N-oxides in the presence of oxidizing agents.

Reduction: Reductive amination can introduce additional amino groups.

Substitution: Halogenation and alkylation reactions to create derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminium hydride.

Substitution: Use of halogens (chlorine, bromine) or alkyl halides in the presence of bases or catalysts.

Major Products

N-oxide derivatives from oxidation.

Amino-substituted pyrimidines from reduction.

Halogenated or alkylated pyrimidines from substitution.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- has diverse research applications:

Chemistry: Intermediate in organic synthesis, precursor to other heterocyclic compounds.

Biology: Studied for its interaction with nucleic acids and proteins.

Medicine: Potential anti-tumor, antiviral, and antibacterial activities.

Industry: Used in the development of novel materials and dyes.

Wirkmechanismus

The compound interacts with molecular targets, including enzymes and receptors. It can inhibit specific pathways, influencing cellular processes like replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Functional Impacts

Pyrimidine-2,4-diones exhibit significant diversity in substituents at positions 1, 3, 5, and 5. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Critical Analysis of Substituent Effects

May increase solubility in polar solvents. Benzyl/Trifluoromethyl Benzyl (): Enhances lipophilicity and steric bulk, likely improving membrane permeability but reducing aqueous solubility .

Position 6 Modifications: Methyl (Target Compound): Moderately electron-donating; stabilizes the ring structure. Chloro (): Electron-withdrawing and reactive, serving as a synthetic handle for cross-coupling reactions . Amino (): Participates in hydrogen bonding, enhancing interactions with biological targets like enzymes or DNA .

Biological Activity Trends: Iodo derivatives () exhibit antimicrobial properties, suggesting halogenated pyrimidines are promising for antibiotic development . Amino and acetyl groups may modulate kinase inhibition, as seen in eEF-2K inhibitors () .

Q & A

Q. What are the optimized synthetic protocols for 1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves alkylation, acetylation, or cyclization reactions. For example:

- Step 1 : Alkylation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base (e.g., K₂CO₃) yields intermediates like 6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (40–53% yields) .

- Step 2 : Acetylation using acetyl chloride or acetic anhydride in DMF introduces the acetyl group. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields and purity .

- Key Tip : Monitor reactions via TLC and optimize stoichiometry to minimize byproducts like over-alkylated species .

Q. Which spectroscopic methods are most reliable for characterizing 1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione?

- 1H/13C NMR : Critical for confirming substituent positions. For example, acetyl groups show sharp singlets at δ ~2.1–2.3 ppm, while methylpyrimidine protons resonate at δ ~1.2–1.5 ppm .

- HRMS/LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities. A deviation >5 ppm suggests structural anomalies .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH/OH groups (~3200–3450 cm⁻¹) .

Q. How can crystallization and purification be optimized for this compound?

- Solvent Selection : Ethanol or ethyl acetate is preferred for recrystallization due to moderate polarity, yielding high-purity crystals (e.g., 78% recovery for pyrido[2,3-d]pyrimidine derivatives) .

- Slow Evaporation : Produces X-ray-quality crystals for structural validation. Weak hydrogen bonds (C–H···O) often stabilize the lattice .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Case Study : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced enzyme inhibition (e.g., lumazine synthase Ki = 3.7 µM) due to improved target binding .

- SAR Insights : Acetylation at N1 reduces steric hindrance, increasing affinity for eukaryotic elongation factor-2 kinase (eEF-2K) compared to bulkier substituents .

- Method : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

- Example : Discrepancies in alkylation yields (40% vs. 53%) may arise from solvent purity or iodide reactivity. Replicate under inert atmospheres (N₂/Ar) to control moisture .

- Bioactivity Variance : Differences in enzyme assay protocols (e.g., ATP concentration in eEF-2K assays) can skew IC₅₀ values. Standardize using positive controls (e.g., NH125 for eEF-2K) .

Q. What challenges arise in multi-step syntheses of thieno-pyrimidine analogs?

- Challenge 1 : Thiazole ring formation (e.g., via thioacetamide) requires strict pH control (pH 4–5) to avoid side reactions .

- Challenge 2 : Benzyl chlorides in alkylation steps may lead to regioisomers. Use HPLC-PDA to monitor intermediates and isolate desired products .

Q. How can computational modeling enhance understanding of target interactions?

- Approach : Combine molecular dynamics (MD) and QSAR to predict metabolic stability. For example, acetylated derivatives exhibit longer half-lives in microsomal assays due to reduced CYP3A4 affinity .

- Validation : Cross-reference docking results with crystallographic data (e.g., PDB: 4Q6X for lumazine synthase) to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.